Welcome to the BenchChem Online Store!
molecular formula C11H14FNO B8333881 1-(Para-fluorophenyl)-3-(acetamido)propane

1-(Para-fluorophenyl)-3-(acetamido)propane

Cat. No. B8333881
M. Wt: 195.23 g/mol
InChI Key: VIPHDKAJRACYMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07291744B2

Procedure details

The product of Step d (1.10 g, 5.63 mmol, 1 eq.) was dissolved in THF at 25° C. under N2 then 1.0M LAH in THF (22.54 mL, 22.50 mmol, 4 eq.) was added dropwise via an addition funnel over 10 minutes. After the addition was complete, refluxed for 1 hour. Worked up by carefully adding water (0.86 mL)(Caution—lots of foaming and gas evolution were observed) dropwise via an addition funnel followed by 1N NaOH (3.42 mL). Stirred 20 minutes then filtered off the solids. The filtrate was stripped to give 0.90 g of a colorless oil as product. MS (ESI) detects (M+H)+=182.
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
22.54 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.86 mL
Type
reactant
Reaction Step Three
Name
Quantity
3.42 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][NH:11][C:12](=O)[CH3:13])=[CH:4][CH:3]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3].O.[OH-].[Na+]>C1COCC1>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][CH2:10][NH:11][CH2:12][CH3:13])=[CH:6][CH:7]=1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
FC1=CC=C(C=C1)CCCNC(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
22.54 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0.86 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
3.42 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
Stirred 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
then filtered off the solids

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC1=CC=C(C=C1)CCCNCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.